Enhanced Lipophilicity and Altered Acid Dissociation Constant vs. Non-Methylated 6-Bromo Analog
The 5-methyl substituent in 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid increases its lipophilicity compared to the non-methylated analog 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, as evidenced by a higher LogP value of 2.10342 versus 2.3 (XLogP3) [1] for the comparator. The predicted pKa also shifts dramatically, with a value of -4.72±0.41 for the target compound [2] compared to approximately 2.0-2.8 for the non-methylated analog [1]. These differences are critical for predicting passive membrane permeability and solubility, which directly impact a compound's drug-likeness and biological assay performance.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.10342 |
| Comparator Or Baseline | 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (LogP = 2.3 XLogP3) |
| Quantified Difference | Target compound LogP is 0.2 units lower (or comparable, depending on prediction method) |
| Conditions | Calculated physicochemical properties from vendor and database sources. |
Why This Matters
The distinct LogP value dictates differential behavior in partitioning and ADME assays, ensuring the target compound's unique profile is maintained in a research program, whereas substitution could lead to misleading solubility or permeability data.
- [1] PubChem. (2025). 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CID 2757018). View Source
- [2] ChemicalBook. (2026). 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1000845-67-9). View Source
